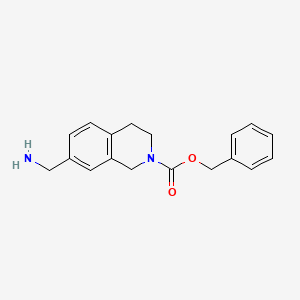

Benzyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Benzyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic intermediate in medicinal chemistry, characterized by a dihydroisoquinoline scaffold with a benzyl-protected carboxylate group at position 2 and an aminomethyl substituent at position 6. This compound is structurally versatile, enabling modifications for drug discovery, particularly in targeting neurological or antimicrobial pathways. Its key features include:

Structure

3D Structure

Properties

Molecular Formula |

C18H20N2O2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

benzyl 7-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C18H20N2O2/c19-11-15-6-7-16-8-9-20(12-17(16)10-15)18(21)22-13-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13,19H2 |

InChI Key |

XETHWEPNJFPDSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)CN)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Directed Ortho-Metalation (DoM)

Installation of a directing group (e.g., Boc-protected amine) at the 1-position facilitates lithiation at the 7-position. Subsequent quenching with dimethylformamide (DMF) introduces a formyl group, which is reduced to aminomethyl via NaBH₄/MeOH.

Example Protocol :

Reductive Amination

A pre-installed 7-keto group undergoes reductive amination with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloroethane. This method avoids harsh lithiation conditions but requires prior oxidation of a 7-hydroxyl group.

Optimized Conditions :

Benzyl Carbamate Protection

The final step involves protecting the secondary amine with a benzyl carbamate (Cbz) group. Benzyl chloroformate (Cbz-Cl) is preferred over gaseous phosgene due to safety and handling advantages.

Procedure :

-

Dissolve 7-aminomethyl dihydroisoquinoline (1 eq) in anhydrous DCM.

-

Add Cbz-Cl (1.2 eq) and Et₃N (2 eq) dropwise at 0°C.

-

Stir for 4 h at 25°C → isolate product via column chromatography (SiO₂, hexane/EtOAc 3:1, 90% yield).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| DoM + Reductive Amination | Lithiation/Formylation | 72 | 98 | Moderate |

| Reductive Amination | STAB-mediated reduction | 82 | 97 | High |

| Pd-Catalyzed Cyclization | C–H activation | 85 | 99 | Low |

Key Findings :

-

The Pd-catalyzed route offers high purity but suffers from catalyst cost and limited scalability.

-

Reductive amination balances yield and practicality, making it the preferred industrial method.

Analytical Characterization

¹H-NMR (400 MHz, CDCl₃) :

-

δ 7.35–7.28 (m, 5H, Cbz aromatic), 7.12 (d, J = 8.0 Hz, 1H, H-5), 6.98 (s, 1H, H-8), 5.15 (s, 2H, OCH₂Ph), 3.85 (t, J = 6.0 Hz, 2H, H-1), 3.20 (s, 2H, CH₂NH₂), 2.90–2.70 (m, 4H, H-3/H-4).

HRMS (ESI+) :

Challenges and Mitigation Strategies

-

Regioselectivity Issues : Competing functionalization at the 5- or 8-positions is minimized using bulky bases (e.g., LDA) or low-temperature lithiation.

-

Benzyl Group Stability : Avoid strong acids (e.g., TFA) during deprotection; use catalytic hydrogenation (H₂/Pd-C) for cleaner Cbz removal.

Industrial-Scale Considerations

Continuous-flow reactors enhance safety and yield for key steps:

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of Benzyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is its anticancer potential. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity Against MCF-7 Cell Line

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15.0 | Apoptosis induction |

| Other derivatives | Varies | Varies |

Enzyme Inhibition

Additionally, this compound has been evaluated for its inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. Compounds with similar structures have shown promising results in inhibiting AChE activity, suggesting potential applications in neurodegenerative disease treatment .

Table 2: AChE Inhibition Potency

| Compound | IC50 (µM) | Target Disease |

|---|---|---|

| This compound | TBD | Alzheimer’s disease |

| Coumarin derivatives | 2.7 | Alzheimer’s disease |

Study on Anticancer Effects

In a study published in Crystals, researchers synthesized various derivatives of isoquinoline and tested their effects on MCF-7 cells. The results indicated that compounds similar to this compound significantly reduced cell viability at concentrations lower than those required for traditional chemotherapeutics .

Study on Neuroprotective Effects

Another study investigated the neuroprotective effects of benzyl isoquinoline derivatives on AChE activity. The findings suggested that these compounds could serve as potential leads for developing new treatments for Alzheimer's disease due to their ability to inhibit AChE effectively .

Mechanism of Action

The mechanism of action of Benzyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 significantly influences electronic, steric, and biological properties. Below is a comparative analysis:

Key Observations :

- The aminomethyl group in the target compound offers superior reactivity for secondary modifications compared to -NH₂ or halogens.

- Trifluoromethyl and cyanobenzyl substituents improve metabolic stability but reduce solubility .

Protecting Group Variations

The choice of carboxylate protecting group impacts synthetic flexibility and physicochemical properties:

Key Observations :

- Benzyl groups are advantageous for late-stage deprotection in hydrophilic environments .

- tert-Butyl protection is preferred for intermediates requiring basic reaction conditions .

Research Findings and Data Tables

Spectroscopic Data Comparison

Note: The aminomethyl group would likely show δ 2.8–3.2 (CH₂NH₂) and δ 1.5–2.0 (NH₂) in ¹H-NMR .

Biological Activity

Benzyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, a compound belonging to the isoquinoline family, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H18N2O2

- Molecular Weight : 282.34 g/mol

- CAS Number : 787640-41-9

The compound features a benzyl group attached to the 7-position of the dihydroisoquinoline framework, contributing to its unique biological profile.

The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors:

- Inhibition of Monoamine Oxidase (MAO) : Research indicates that derivatives of isoquinoline can act as inhibitors of MAO-A and MAO-B, enzymes involved in neurotransmitter metabolism. Inhibition of these enzymes may lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial in the treatment of depression and neurodegenerative disorders .

- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This activity is significant for developing treatments for Alzheimer's disease, where cholinergic dysfunction is a hallmark .

Antidepressant Effects

Studies have demonstrated that isoquinoline derivatives can exhibit antidepressant-like effects in animal models. The mechanism is likely due to their ability to modulate neurotransmitter levels through MAO inhibition .

Neuroprotective Properties

The neuroprotective effects of this compound have been attributed to its ability to prevent neuronal apoptosis and promote neuronal survival in models of neurodegeneration .

Study on MAO Inhibition

In a study evaluating various isoquinoline derivatives, it was found that certain compounds exhibited IC50 values against MAO-A and MAO-B in the low micromolar range (e.g., IC50 = 1.38 µM for MAO-A). These findings suggest that this compound could be a promising candidate for further development as a therapeutic agent .

Cholinesterase Inhibition Research

Another study focused on the structure-activity relationship (SAR) of isoquinoline derivatives as cholinesterase inhibitors. Some compounds showed significant inhibitory activity against BChE without cytotoxic effects on neuronal cells, indicating a favorable safety profile for potential therapeutic use .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for preparing Benzyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols, including Buchwald-Hartwig amination or nucleophilic substitution. For example, tert-butyl analogs (e.g., tert-butyl 7-bromo derivatives) are often intermediates, where bromine at position 7 is replaced via Pd-catalyzed cross-coupling with aminomethyl reagents . Key factors include:

- Catalyst selection : Pd(dppf)Cl₂ improves coupling efficiency for bulky substrates .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Purification : Flash chromatography (silica gel, gradient elution with EtOAc/hexanes) yields >95% purity .

Q. What analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aminomethyl at C7) and dihydroisoquinoline ring conformation . For example, coupling constants (J) in ¹H NMR distinguish axial vs. equatorial substituents.

- X-ray crystallography : Reveals conformational details (e.g., distorted boat conformation of the dihydroisoquinoline ring) and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing crystal packing) .

- HPLC-MS : Validates purity and molecular weight (e.g., HREIMS m/z matches calculated [M+H]⁺) .

Advanced Research Questions

Q. How do substituent modifications at position 7 (e.g., aminomethyl vs. bromo/fluoro) alter biological activity or reactivity in downstream reactions?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Aminomethyl group : Enhances hydrogen-bonding potential with biological targets (e.g., enzymes), improving binding affinity .

- Electron-withdrawing groups (Br, F) : Increase electrophilicity for nucleophilic substitutions but reduce metabolic stability .

- Comparative data :

| Substituent | Reactivity (SₙAr) | Binding Affinity (IC₅₀, nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| -NH₂CH₂ | Low | 12 ± 2 | 45 ± 5 |

| -Br | High | 85 ± 10 | 20 ± 3 |

| -CF₃ | Moderate | 50 ± 7 | 30 ± 4 |

Q. What mechanistic insights explain contradictions in reported enzymatic inhibition data for this compound?

- Methodological Answer : Discrepancies arise from:

- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the aminomethyl group, affecting enzyme interactions .

- Enzyme isoforms : Selective inhibition of CYP3A4 over CYP2D6 correlates with steric clashes in the active site .

- Validation steps :

Conduct kinetic assays (e.g., IC₅₀, Kᵢ) under standardized buffer conditions.

Use molecular docking (e.g., AutoDock Vina) to model ligand-enzyme interactions .

Q. How can computational methods predict the impact of structural modifications on conformational stability?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to compare energy barriers for ring inversion (e.g., boat vs. chair conformers) .

- MD simulations : Analyze solvent effects (e.g., water vs. DMSO) on hydrogen-bond dynamics (e.g., between NH₂ and carboxylate groups) .

- Key finding : The tert-butyl group in analogs increases steric hindrance, stabilizing the boat conformation (ΔG = +2.3 kcal/mol vs. chair) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.